
6-Methylthioguanine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylthioguanine-d3 is a deuterium-labeled analog of 6-Methylthioguanine, a compound known for its immunosuppressive and anticancer properties. The molecular formula of this compound is C6H6N5S, and it has a molecular weight of 180.21034 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylthioguanine-d3 involves the incorporation of deuterium atoms into the 6-Methylthioguanine molecule. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity. The production process is carefully controlled to ensure consistency and quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methylthioguanine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
6-Methylthioguanine-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a stable isotope-labeled compound for tracing and studying chemical reactions.
Biology: Employed in studies of DNA and RNA interactions, as well as in the investigation of cellular processes involving thiopurines.
Medicine: Utilized in research on anticancer and immunosuppressive therapies, particularly in understanding the mechanisms of action and metabolism of thiopurines.
Industry: Applied in the development of new pharmaceuticals and in the quality control of existing drugs.
Wirkmechanismus
The mechanism of action of 6-Methylthioguanine-d3 involves its incorporation into DNA and RNA, where it can interfere with nucleic acid synthesis and function. This can lead to the inhibition of cell proliferation and induction of cell death, making it effective as an anticancer agent. The compound also affects various molecular targets and pathways, including the inhibition of purine synthesis and the induction of DNA damage .
Vergleich Mit ähnlichen Verbindungen
6-Methylthioguanine-d3 is similar to other thiopurines, such as 6-Thioguanine and 6-Mercaptopurine. its deuterium labeling provides unique advantages in research applications, such as improved stability and the ability to trace metabolic pathways more accurately. Other similar compounds include:
6-Thioguanine: Known for its anticancer and immunosuppressive properties.
6-Mercaptopurine: Used in the treatment of leukemia and autoimmune diseases.
Azathioprine: An immunosuppressive drug used in organ transplantation and autoimmune diseases.
These compounds share similar mechanisms of action but differ in their specific applications and properties.
Eigenschaften
CAS-Nummer |
1346601-96-4 |
|---|---|
Molekularformel |
C6H7N5S |
Molekulargewicht |
184.235 |
IUPAC-Name |
6-(trideuteriomethylsulfanyl)-7H-purin-2-amine |
InChI |
InChI=1S/C6H7N5S/c1-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H3,7,8,9,10,11)/i1D3 |
InChI-Schlüssel |
YEGKYFQLKYGHAR-FIBGUPNXSA-N |
SMILES |
CSC1=NC(=NC2=C1NC=N2)N |
Synonyme |
6-[(Methyl-d3)thio]-1H-purin-2-amine; 2-Amino-6-(methyl-d3)mercaptopurine; NSC 29420-d3; 2-Amino-6-(methyl-d3)thiopurine; S-(Methyl-d3)-6-thioguanine; S6-(Methyl-d3)-6-thioguanine; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


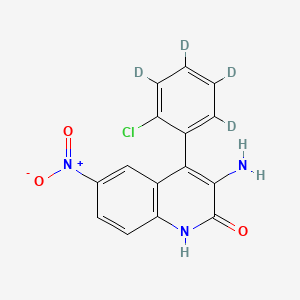
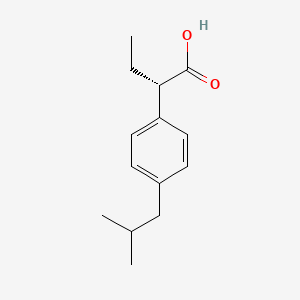
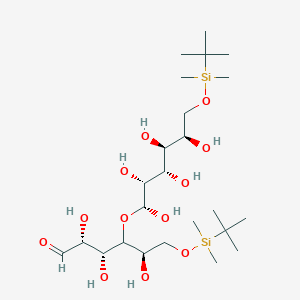
methyl]cyclohexane-1-carboxylic acid](/img/structure/B585521.png)
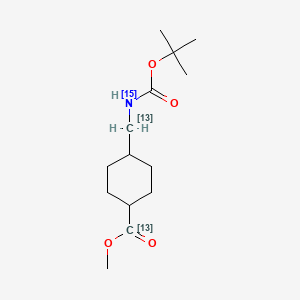
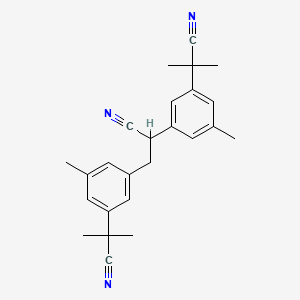
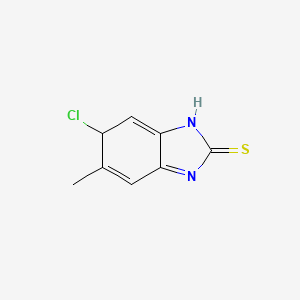
![4-Desfluoro-4-[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)-3,6-dihydropyridin-1(2H)-yl] Droperidol-d4](/img/structure/B585527.png)
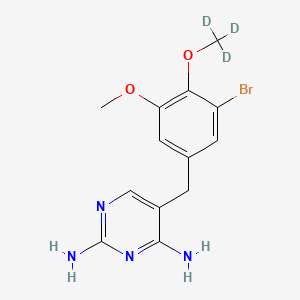
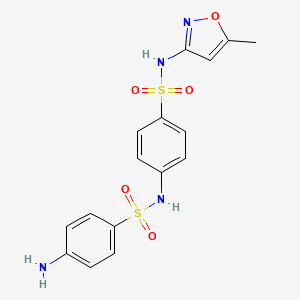
![ethyl 10-[[2-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-5-oxo-2H-furan-4-yl]oxy-hydroxyphosphoryl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate](/img/structure/B585534.png)
